p-Tolyl 2-amino-5-bromobenzoate

Lipophilicity Membrane Permeability Drug Design

Inconsistent purity and variable lipophilicity of standard ester building blocks undermine SAR study reproducibility. p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) addresses this with a controlled purity specification of 98% and a defined logP of 3.56, enabling precise modulation of membrane permeability and metabolic stability. - Achieve superior batch-to-batch consistency with 98% purity, mitigating catalyst poisoning in cross-coupling reactions. - Leverage the elevated logP (3.56 vs. 3.06 for the methyl ester) to enhance passive diffusion in Gram-negative bacterial whole-cell assays. - Streamline procurement with a single, high-quality source that reduces the need for extensive analytical qualification.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 1131587-76-2
Cat. No. B3184654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl 2-amino-5-bromobenzoate
CAS1131587-76-2
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N
InChIInChI=1S/C14H12BrNO2/c1-9-2-5-11(6-3-9)18-14(17)12-8-10(15)4-7-13(12)16/h2-8H,16H2,1H3
InChIKeySKXWWWPZAHFWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2): A High-Purity Ester Building Block for Medicinal Chemistry and Quorum Sensing Research


p-Tolyl 2-amino-5-bromobenzoate (CAS 1131587-76-2) is an ester derivative of 2-amino-5-bromobenzoic acid, featuring a p-tolyl (4-methylphenyl) substituent. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry and chemical biology research. The compound is characterized by a molecular formula of C14H12BrNO2, a molecular weight of 306.15 g/mol, and a typical commercial purity of 95% or higher . Its structural features—a bromine atom, an amino group, and a lipophilic p-tolyl ester—position it as a versatile scaffold for the development of FabH and PqsD inhibitors, as well as other bioactive molecules.

Why Generic Substitution of p-Tolyl 2-amino-5-bromobenzoate with Other 2-Amino-5-bromobenzoate Esters Fails: Key Differentiators in Lipophilicity and Purity


Simple substitution of p-tolyl 2-amino-5-bromobenzoate with methyl, ethyl, or tert-butyl analogs is not chemically equivalent. The ester moiety profoundly influences key physicochemical properties, particularly lipophilicity (logP) and molecular weight, which in turn govern membrane permeability, solubility, and metabolic stability—critical determinants in both biochemical assays and downstream synthetic transformations. p-Tolyl 2-amino-5-bromobenzoate exhibits a calculated logP of 3.56 , significantly higher than the methyl ester (logP 3.06) [1] and the free acid (logP 2.31) [2]. This enhanced lipophilicity can improve cell penetration in cellular assays and alter reactivity profiles in cross-coupling reactions. Furthermore, the p-tolyl ester is commercially available at a higher purity specification (98%) compared to the typical 95% of other esters [1], reducing the risk of impurities interfering with sensitive biological or catalytic processes. These quantitative differences render the p-tolyl variant the preferred choice for applications where precise control over lipophilicity and purity is paramount.

p-Tolyl 2-amino-5-bromobenzoate: Quantitative Differentiation Against Ester Analogs and Free Acid


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Methyl Ester and Free Acid

p-Tolyl 2-amino-5-bromobenzoate demonstrates a calculated logP of 3.56 , which is significantly higher than the methyl ester (logP 3.06) [1] and the parent carboxylic acid (logP 2.31) [2]. This increase in lipophilicity is critical for enhancing passive membrane diffusion in cellular assays. In comparison, the ethyl and tert-butyl esters exhibit comparable logP values (3.61 and 3.57, respectively) [3][4], but the p-tolyl group provides a distinct aromatic topology that can engage in additional π-stacking interactions with biological targets.

Lipophilicity Membrane Permeability Drug Design

Higher Commercial Purity Specification Reduces Interference in Sensitive Assays and Catalytic Reactions

Commercial sources specify p-tolyl 2-amino-5-bromobenzoate at a purity of 98% , whereas the commonly used methyl ester is typically supplied at 95% purity [1]. This 3% absolute difference in purity can be critical in high-sensitivity biological assays (e.g., SPR, ITC) where minor impurities can confound affinity measurements, and in metal-catalyzed cross-coupling reactions where impurities may poison catalysts and reduce yield.

Purity Quality Control Synthetic Reliability

Increased Molecular Weight and Rotatable Bond Count Modulate Drug-Likeness Parameters

p-Tolyl 2-amino-5-bromobenzoate possesses a molecular weight of 306.15 g/mol and 2 rotatable bonds , compared to the methyl ester (MW 230.06 g/mol, 2 rotatable bonds) [1] and the free acid (MW 216.03 g/mol, 1 rotatable bond) [2]. While both the p-tolyl and methyl esters remain compliant with Lipinski's Rule of Five, the higher molecular weight of the p-tolyl derivative (306 vs. 230) places it closer to the upper limit for oral bioavailability (typically ≤500 g/mol) [3]. This property may be advantageous when designing prodrugs or optimizing pharmacokinetic profiles where a balance between permeability and solubility is desired.

Drug-Likeness Lipinski's Rule of Five Physicochemical Profiling

Potential for Enhanced FabH/PqsD Inhibition via Improved Cell Penetration

Methyl 2-amino-5-bromobenzoate is a well-documented scaffold for FabH and PqsD inhibitors, with derivatives demonstrating antibacterial activity against Pseudomonas aeruginosa . While direct IC50 data for the p-tolyl ester is not yet reported in public literature, its calculated logP of 3.56 compared to the methyl ester's logP of 3.06 [1] suggests that the p-tolyl variant may exhibit superior passive membrane permeability. This property is critical for accessing the intracellular targets FabH and PqsD. Researchers seeking to optimize cell-based activity in this inhibitor class may therefore rationally select the p-tolyl ester as a starting point for SAR exploration.

FabH Inhibitor PqsD Inhibitor Antibacterial Quorum Sensing

Optimized Application Scenarios for p-Tolyl 2-amino-5-bromobenzoate Based on Differential Physicochemical and Purity Profiles


Medicinal Chemistry: Synthesis of Membrane-Permeable FabH/PqsD Inhibitor Candidates

Utilize p-tolyl 2-amino-5-bromobenzoate as a lipophilic ester building block for constructing 2-benzamidobenzoic acid analogs targeting bacterial FabH and PqsD . The compound's elevated logP (3.56) [1] compared to the methyl ester (3.06) [2] enhances passive diffusion across bacterial membranes, a prerequisite for achieving meaningful whole-cell activity against Gram-negative pathogens like Pseudomonas aeruginosa. The 98% purity specification [1] minimizes batch-to-batch variability in structure-activity relationship (SAR) studies.

Chemical Biology: Development of Quorum Sensing Probes with Reduced Background Signal

Employ the high-purity p-tolyl ester (98%) as a starting material for synthesizing fluorescent or biotinylated probes targeting the PqsD quorum sensing system . The absence of lower-level impurities that plague 95% purity grades [1] reduces the likelihood of non-specific binding artifacts in pull-down assays and imaging experiments. The p-tolyl group's moderate steric bulk can also be exploited to fine-tune probe binding kinetics.

Synthetic Methodology: Reliable Substrate for Cross-Coupling and Heterocycle Formation

The bromine atom at the 5-position of p-tolyl 2-amino-5-bromobenzoate serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The high purity (98%) of the commercial product is critical for these transformations, as halogenated impurities can act as catalyst poisons, leading to irreproducible yields. The p-tolyl ester group remains stable under a variety of reaction conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.

Pharmaceutical R&D: Pre-Formulation Studies for Prodrug Optimization

In lead optimization programs where the parent 2-amino-5-bromobenzoic acid exhibits poor oral bioavailability due to low lipophilicity (logP 2.31) [2], the p-tolyl ester (logP 3.56) can be evaluated as a potential prodrug. The ester is designed to be cleaved by esterases in vivo, releasing the active carboxylic acid. The p-tolyl group offers a balance between stability in the gastrointestinal tract and susceptibility to enzymatic hydrolysis, making it a valuable candidate for pharmacokinetic profiling.

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